N-(3,4-dihydro-2H-chromen-6-ylmethyl)-2-methylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dihydro-2H-chromen-6-ylmethyl)-2-methylpropan-1-amine is a chemical compound that belongs to the class of amines It is characterized by the presence of a chromenyl group attached to an amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dihydro-2H-chromen-6-ylmethyl)-2-methylpropan-1-amine typically involves the reaction of 3,4-dihydro-2H-chromen-6-ylmethyl chloride with 2-methylpropan-1-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dihydro-2H-chromen-6-ylmethyl)-2-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The chromenyl group can be reduced to form dihydro derivatives.
Substitution: The amine group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products
Oxidation: Imines or nitriles.
Reduction: Dihydro derivatives.
Substitution: Amides or other substituted amine derivatives.
Scientific Research Applications
N-(3,4-dihydro-2H-chromen-6-ylmethyl)-2-methylpropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to biologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dihydro-2H-chromen-6-ylmethyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the chromenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3,4-Dihydro-2H-chromen-6-ylmethyl)amine hydrochloride
- (2,2-Dimethyl-3,4-dihydro-2H-chromen-4-yl)amine hydrochloride
- (2-Methyl-1-benzofuran-7-yl)amine hydrochloride
Uniqueness
N-(3,4-dihydro-2H-chromen-6-ylmethyl)-2-methylpropan-1-amine is unique due to its specific combination of a chromenyl group and an amine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H21NO |
---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
N-(3,4-dihydro-2H-chromen-6-ylmethyl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C14H21NO/c1-11(2)9-15-10-12-5-6-14-13(8-12)4-3-7-16-14/h5-6,8,11,15H,3-4,7,9-10H2,1-2H3 |
InChI Key |
KGLDYYNAKVZFSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCC1=CC2=C(C=C1)OCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.